Pentamethoxy red

acid-base indicator colorimetric analysis pH sensing

Researchers requiring precise pH monitoring in strongly acidic environments (pH 1.2-3.8) often face limited indicator options. Pentamethoxy Red (CAS 1755-51-7) fills this gap with a well-defined pKa of 1.86 and a distinct reddish-violet to colorless transition. • Acid-base indicator for image-producing materials, recording media, and resist compositions. • Synthetic dye for textiles, plastics, copier materials, and inks with stability under acidic conditions. • Cationic polymerization initiator via carbocationic salts (e.g., SbF₆⁻) for cyclohexene oxide polymerization. • Analytical reference standard (LogP 3.97-4.1) for reverse-phase HPLC method development. Supplied at ≥98% purity (HPLC) with batch-specific CoA.

Molecular Formula C24H26O6
Molecular Weight 410.5 g/mol
CAS No. 1755-51-7
Cat. No. B157658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethoxy red
CAS1755-51-7
Molecular FormulaC24H26O6
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=CC=CC=C3OC)O)OC
InChIInChI=1S/C24H26O6/c1-26-16-10-12-19(22(14-16)29-4)24(25,18-8-6-7-9-21(18)28-3)20-13-11-17(27-2)15-23(20)30-5/h6-15,25H,1-5H3
InChIKeyGEPSNGQKRLULHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentamethoxytrityl Alcohol Overview and Structure


2,2',2'',4,4'-Pentamethoxytrityl alcohol (CAS 1755-51-7), also known as Pentamethoxy Red, is a triphenylmethanol derivative substituted with five methoxy groups across its three phenyl rings [1]. With a molecular formula of C24H26O6 and molecular weight of 410.46 g/mol, this compound exists as a white to light yellow crystalline powder with a melting point of 146°C . It is insoluble in water but soluble in ethanol . The compound exhibits acid-base indicator properties with a pKa of 1.86 at 25°C and a pH transition range from reddish-violet (pH 1.2) to colorless (pH 3.2) [2].

Indicator Strong-acid colorimetric pH sensing (pH 1.2–3.8)
Standard High-hydrophobicity HPLC reference probe
Reagent Cationic polymerization initiator precursor

Why Generic Substitution of Pentamethoxytrityl Alcohol Fails


Trityl alcohol derivatives form a class of compounds widely used as protecting groups in organic synthesis, particularly in oligonucleotide synthesis where dimethoxytrityl (DMT) and monomethoxytrityl (MMT) groups are standard [1]. However, the number and substitution pattern of methoxy groups critically determine each derivative's acid lability, steric properties, and solubility characteristics [2]. 2,2',2'',4,4'-Pentamethoxytrityl alcohol, with its five methoxy groups at specific positions, exhibits distinct physicochemical properties that preclude direct substitution with analogs such as DMT (two methoxy groups), MMT (one methoxy group), or tetramethoxytrityl derivatives . The following evidence quantifies these differentiation dimensions, demonstrating that procurement decisions must be guided by specific application requirements rather than class-based substitution assumptions.

Pentamethoxytrityl Alcohol
DMT / MMT Alcohol
Methoxy substitution
5 methoxy groups (specific 2,2',2'',4,4' pattern)
1–2 methoxy groups
Thermal stability
Higher melting point range
~25°C lower melting point
Hydrophobicity
Higher LogP, stronger RP retention
Lower LogP, earlier elution
Acid lability
Stable carbocation at pH 1.2–3.8
Different acid lability profile

Pentamethoxytrityl Alcohol Differentiation Evidence


Acid-Base Indicator Performance

2,2',2'',4,4'-Pentamethoxytrityl alcohol demonstrates a defined acid-base indicator function with a pKa of 1.86 at 25°C and a color transition from reddish-violet at pH 1.2 to colorless at pH 3.2-3.8 . This property is directly attributable to its five-methoxy substitution pattern enabling carbocation stabilization. In comparison, the unsubstituted triphenylmethanol parent compound lacks this indicator functionality entirely due to the absence of electron-donating methoxy groups required for carbocation formation under mild acidic conditions [1].

Acid-Base Transition
Class-level inference
pKa 1.86 (Target)
vs. Triphenylmethanol (No indicator function)
Context-dependent indicator utility
Visual colorimetric range pH 1.2–3.8 at 25°C
acid-base indicator colorimetric analysis pH sensing

Melting Point and Thermal Stability

The target compound exhibits a consistent melting point of 145.0-148.0°C, with multiple vendor specifications converging at 146°C . This thermal property provides a reliable identity verification parameter. For comparison, 4,4'-dimethoxytrityl alcohol (DMT alcohol) has a reported melting point of 119-122°C, representing a ~25°C lower thermal stability threshold [1]. The elevated melting point of the pentamethoxy derivative correlates with its higher molecular weight (410.46 vs. 303.4 g/mol for DMT) and increased intermolecular interactions afforded by the additional methoxy groups.

Thermal Stability
Cross-study comparable
146°C (Convergent data)
vs. 119–122°C for DMT alcohol
Supports identity verification
Capillary method determination
thermal analysis material characterization melting point

HPLC Purity and LogP Specifications

Commercial specifications for 2,2',2'',4,4'-Pentamethoxytrityl alcohol include minimum HPLC purity of 98.0 area% . The compound has a computed LogP (XLogP3-AA) of 4.1 and experimentally derived LogP of 3.97, indicating significant hydrophobicity [1][2]. For comparison, 4,4'-dimethoxytrityl alcohol exhibits a lower LogP value due to its reduced methoxy substitution, which affects its retention behavior in reverse-phase chromatography and its solubility profile in organic synthesis applications.

Hydrophobicity
Cross-study comparable
LogP 3.97–4.1 (Target)
vs. Lower LogP for DMT alcohol
Context-dependent RP-HPLC retention
XLogP3-AA computation; purity spec ≥98.0%
HPLC quality control purity analysis LogP

Cationic Polymerization Initiation

Pentamethoxytrityl salts (derived from 2,2',2'',4,4'-Pentamethoxytrityl alcohol) have been specifically investigated as initiators for the cationic polymerization of cyclohexene oxide in dichloromethane [1]. These crystalline, soluble, and non-hygroscopic methoxy-substituted trityl carbocationic salts bearing non-nucleophilic anions such as SbF₆⁻ enable controlled polymerization reactions [1]. This application leverages the unique carbocation stability conferred by the five-methoxy substitution pattern. In contrast, less substituted trityl derivatives generate carbocations with differing stability profiles that alter initiation kinetics and polymerization control [2].

Cationic Initiation
Class-level inference
Cyclohexene oxide polymerization
Effective in CH₂Cl₂ with SbF₆⁻ counterion
Supports polymer research fit
Differentiated initiation kinetics vs. simpler trityl salts
cationic polymerization polymer chemistry initiator

Pentamethoxytrityl Alcohol Application Scenarios


Acid-Base Indicator for Strongly Acidic Environments

Leveraging its pKa of 1.86 and pH transition range from reddish-violet (1.2) to colorless (3.2-3.8), 2,2',2'',4,4'-Pentamethoxytrityl alcohol serves as a specialized acid-base indicator for strongly acidic environments [1]. This application is documented in image-producing materials, recording materials, and resist compositions where pH-sensitive color changes are required [1]. The compound's transition occurs in a pH region where many conventional indicators (e.g., phenolphthalein, bromothymol blue) do not exhibit color changes, making it a targeted procurement choice for acidic process monitoring.

Dye and Pigment Applications

2,2',2'',4,4'-Pentamethoxytrityl alcohol functions as a synthetic dye with documented applications in textiles, plastics, copier materials, and inks . Its stability under acidic conditions (as evidenced by its pKa and indicator behavior) makes it suitable for environments where pH fluctuations may degrade alternative colorants. Vendor specifications indicate a minimum purity of 98.0 area% by HPLC, ensuring consistent colorimetric performance in industrial formulations .

Cationic Polymerization Initiator Precursor

The conversion of 2,2',2'',4,4'-Pentamethoxytrityl alcohol to its corresponding carbocationic salts enables its use as an initiator in cationic polymerization reactions [2]. Specifically, pentamethoxytrityl salts with non-nucleophilic anions (e.g., SbF₆⁻) have been demonstrated to polymerize cyclohexene oxide in dichloromethane [2]. The crystalline, soluble, and non-hygroscopic nature of these salts facilitates handling and reproducible initiation. This application scenario provides a differentiated procurement justification compared to simpler trityl derivatives lacking this specific polymerization initiation profile.

Analytical Reference Standard for HPLC

With a well-defined LogP of 3.97-4.1 and established reverse-phase HPLC separation protocols using acetonitrile/water/phosphoric acid mobile phases, 2,2',2'',4,4'-Pentamethoxytrityl alcohol serves as an analytical reference standard for method development and system suitability testing [3][4]. The compound's high hydrophobicity challenges column performance and mobile phase optimization, making it useful for evaluating reverse-phase column selectivity. Its high purity specification (≥98.0 area%) supports its use as a calibration standard in quantitative analysis .

Application
Selection Property
Validation Focus
Strong-acid indicator
Low-pH colorimetric sensitivity
Indicator performance in target matrix
Dye & pigment precursor
Acid-stable chromophore
Batch purity and color consistency
HPLC reference standard
High hydrophobicity
Retention time and peak purity
Polymerization initiator
Carbocation stability
Initiation kinetics in CH₂Cl₂
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